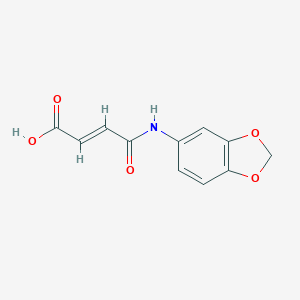

4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid is an organic compound featuring a benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds. This compound is known for its diverse biological activities, including antioxidant, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . The intermediate is then subjected to further reactions to introduce the amino and oxo functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium tetrahydroaluminate is commonly used for reduction reactions.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various substituted benzodioxole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.

Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: Shares the benzodioxole moiety and exhibits similar biological activities.

N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: Known for their antioxidant properties.

Biological Activity

4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid, also known as a benzodioxole derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential efficacy in various therapeutic applications, including antioxidant, antibacterial, and anticancer properties.

- IUPAC Name : (E)-4-(1,3-benzodioxol-5-ylamino)-4-oxobut-2-enoic acid

- Molecular Formula : C11H9N O5

- Molecular Weight : 235.19 g/mol

- CAS Number : 281212-38-2

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a free radical scavenger, mitigating oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to its anticancer effects .

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis (programmed cell death) and causes cell cycle arrest, particularly in cancerous cells .

- Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activities against certain strains of bacteria, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

| Study | Findings | |

|---|---|---|

| Study A (Journal of Medicinal Chemistry) | Demonstrated significant antioxidant activity in vitro. | Suggests potential use in preventing oxidative stress-related diseases. |

| Study B (Cancer Research Journal) | Showed inhibition of tumor growth in xenograft models. | Supports further investigation as a cancer therapeutic agent. |

| Study C (Journal of Antimicrobial Agents) | Reported effectiveness against Staphylococcus aureus and Escherichia coli. | Indicates potential for development as an antibacterial drug. |

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzodioxole derivatives:

| Compound | Antioxidant Activity | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| 4-(1,3-Benzodioxol-5-ylmethyl)aminobenzoic acid | Moderate | Yes | No |

| N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines | High | Moderate | Yes |

Properties

IUPAC Name |

(E)-4-(1,3-benzodioxol-5-ylamino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,12,13)(H,14,15)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBYAMMODYMMC-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.